N,2-Dimethyl-3-pyridinecarboxamide
Overview
Description
“N,2-Dimethyl-3-pyridinecarboxamide” is a chemical compound . It is also known as “N,2-dimethylnicotinamide” and "N,2-dimethylpyridine-3-carboxamide" .
Molecular Structure Analysis
The molecular structure of “N,2-Dimethyl-3-pyridinecarboxamide” is represented by the formula C₈H₁₀N₂O . For a more detailed analysis, you may want to refer to a chemistry database or resource .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,2-Dimethyl-3-pyridinecarboxamide” are not fully detailed in the available resources. For comprehensive information, you may want to refer to a chemistry database or resource .Scientific Research Applications
Crystal Chemistry and Intermolecular Interactions
- Crystal Chemistry: Studies on similar compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have shown insights into crystal chemistry, including intermolecular interactions, molecular orbital, and crystal packing calculations (Malone et al., 1997).
Conformational Analysis
- NMR Study of Conformation: NMR spectroscopy has been used to study the conformation of compounds related to N,2-Dimethyl-3-pyridinecarboxamide, providing insights into their chemical structure and behavior in different solvents (Anand, Singha, & Sathyanarayana, 1997).
Pharmaceutical Applications
- Anti-tuberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides, a class including compounds structurally similar to N,2-Dimethyl-3-pyridinecarboxamide, have shown potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).
Chemical Synthesis and Drug Design
- Synthesis of PET Tracers for Cancer: Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide have been synthesized as potential PET tracers for imaging cancer tyrosine kinase, demonstrating the application of pyridinecarboxamides in medical imaging (Wang et al., 2005).
Molecular Interaction and DNA Binding
- DNA Recognition and Binding: Pyridine-2-carboxamide derivatives have been designed to bind in the minor groove of DNA, showing potential applications in molecular recognition and as synthetic analogs of natural products for DNA interaction studies (Wade, Mrksich, & Dervan, 1992).
Chemical Extraction Processes
- Extraction of Copper: N-alkyl- and N,N-dialkyl-3-pyridinecarboxamides have been utilized in the extraction of copper from acid chloride solutions, highlighting their role in chemical extraction processes (Borowiak-Resterna, 1994).
Safety And Hazards
properties
IUPAC Name |
N,2-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWMRWVPJREDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-3-pyridinecarboxamide |
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